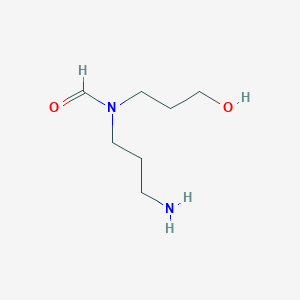
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is an organic compound that features both amine and hydroxyl functional groups. This compound is of interest in various fields due to its potential reactivity and applications in synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide typically involves the reaction of 3-aminopropylamine with 3-hydroxypropylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-(3-oxopropyl)formamide.
Reduction: Formation of N-(3-aminopropyl)-N-(3-hydroxypropyl)amine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide exerts its effects depends on its interactions with molecular targets. The amine and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)formamide: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-(3-hydroxypropyl)formamide: Lacks the amine group, limiting its reactivity in nucleophilic substitution reactions.
N-(3-aminopropyl)-N-methylformamide: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is unique due to the presence of both amine and hydroxyl groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide |
InChI |
InChI=1S/C7H16N2O2/c8-3-1-4-9(7-11)5-2-6-10/h7,10H,1-6,8H2 |
InChI Key |
SBKZAOWQWVUNES-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN(CCCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


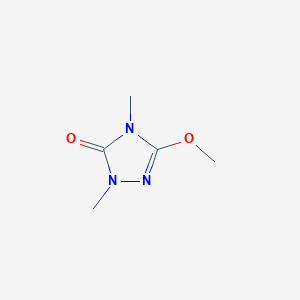
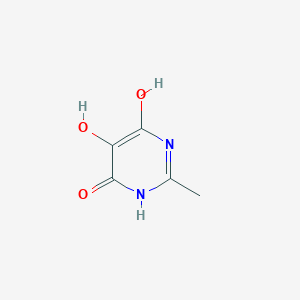
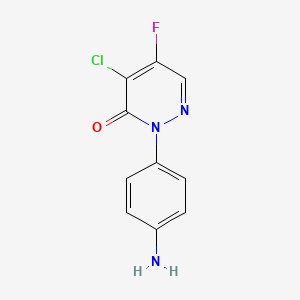
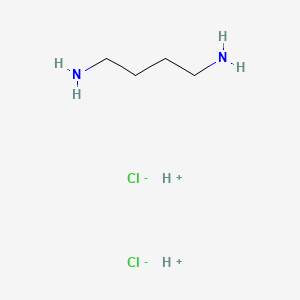
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
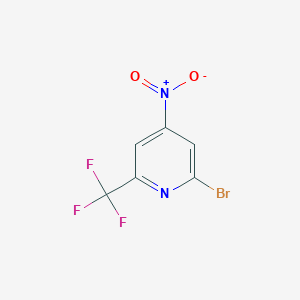
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)

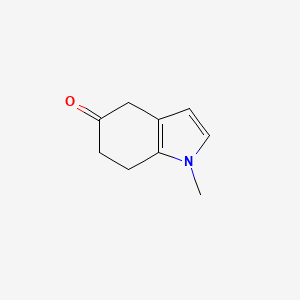
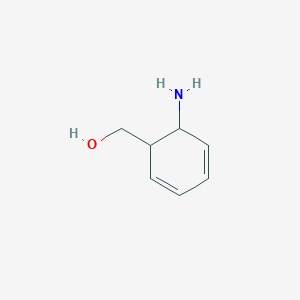
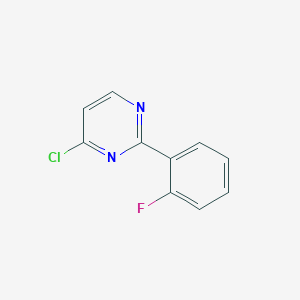
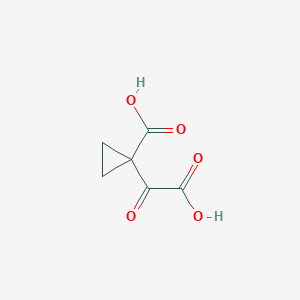
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
